molecular formula C14H15NS B8357439 4-(N-Benzyl)aminothioanisole CAS No. 58259-35-1

4-(N-Benzyl)aminothioanisole

Cat. No.: B8357439
CAS No.: 58259-35-1
M. Wt: 229.34 g/mol
InChI Key: LNQFZNMJFSDECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Benzyl)aminothioanisole is an organic compound with the molecular formula C14H15NS It is characterized by a benzyl group attached to the nitrogen atom of p-(methylthio)aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzyl)aminothioanisole typically involves the reaction of p-(methylthio)aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

p-(Methylthio)aniline+Benzyl chlorideNaOH, refluxThis compound\text{p-(Methylthio)aniline} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, reflux}} \text{this compound} p-(Methylthio)aniline+Benzyl chlorideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium or ruthenium complexes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-Benzyl)aminothioanisole undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, benzyl chloride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-(N-Benzyl)aminothioanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(N-Benzyl)aminothioanisole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Benzyl)aminothioanisole
  • p-(Methylthio)aniline
  • N-Benzyl-aniline

Uniqueness

This compound is unique due to the presence of both a benzyl group and a methylthio group, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

58259-35-1

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

N-benzyl-4-methylsulfanylaniline

InChI

InChI=1S/C14H15NS/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

LNQFZNMJFSDECB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the general procedure, 4-bromothioanisole (203 mg, 1.0 mmol) was coupled with benzylamine (164 μL, 1.5 mmol). Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (15:1) as eluent afforded the desired product as a white solid (201 mg, 88% yield). Rf=0.4 (hexane/ethyl acetate=10:1).
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
164 μL
Type
reactant
Reaction Step Two
Yield
88%

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